N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Structurally, it features a 1-phenyl core with substitutions at the N⁴ and N⁶ positions: a 3-fluorophenyl group at N⁴ and a tetrahydrofuran-2-ylmethyl group at N⁶.
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O/c23-15-6-4-7-16(12-15)26-20-19-14-25-29(17-8-2-1-3-9-17)21(19)28-22(27-20)24-13-18-10-5-11-30-18/h1-4,6-9,12,14,18H,5,10-11,13H2,(H2,24,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEATLGKBDRKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Its molecular weight is approximately 318.36 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR leads to disruption of folate metabolism, resulting in reduced tumor cell growth and increased apoptosis in cancer cells .
Antitumor Activity
A study evaluated the antitumor effects of various pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The results demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | DHFR Inhibition |
| This compound | A549 | 7.0 | Apoptosis Induction |
Case Studies
In a recent study published in Cancer Research, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and tested their biological activity. Among these compounds, the one corresponding to this compound exhibited promising results as a dual inhibitor targeting both EGFR and VEGFR2 pathways with an IC50 value ranging from 0.3 to 24 µM across different assays .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit inhibitory effects on various cancer cell lines. The compound's structural features allow it to interact with key enzymes involved in cancer cell proliferation.
Case Study: Tyrosine Kinase Inhibition
A study highlighted the role of similar compounds as inhibitors of receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. The inhibition of these kinases can lead to reduced tumor growth and metastasis. For instance, compounds structurally related to N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine demonstrated efficacy against the MET receptor, a known target in cancer therapy .
Anti-inflammatory Potential
Beyond oncology, this compound may also have applications in treating inflammatory diseases. Pyrazolo derivatives have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
Research Insights
In vitro studies have indicated that compounds similar to this compound can reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
Antimicrobial Activity
Research has also pointed towards the antimicrobial properties of pyrazolo derivatives. The compound has shown promise against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and function.
Case Study: Synthesis of Heterocyclic Compounds
Studies have demonstrated that modifications of pyrazolo compounds can lead to the synthesis of new heterocyclic structures with enhanced antimicrobial activity. These findings suggest that this compound could serve as a scaffold for developing new antibiotics .
Neuroprotective Effects
Emerging research suggests that pyrazolo compounds may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Substituent Analysis and Key Properties of Pyrazolo[3,4-d]Pyrimidine Derivatives
*Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- N⁴ Substituents: Electron-withdrawing groups (e.g., 3-fluorophenyl, 3-chloro-4-fluorophenyl) enhance binding to kinase ATP pockets through halogen bonding or π-π stacking .
- N⁶ Substituents : Polar groups like tetrahydrofuran-2-ylmethyl or tetrahydropyran-4-yl improve aqueous solubility compared to alkyl chains (e.g., propyl, ethyl). For instance, the N⁶-tetrahydrofuran analog likely has higher solubility than the N⁶-propyl derivative (solubility <1 µg/mL in similar compounds) .
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Positioning : NMR studies () reveal that substituents in regions analogous to "positions 39–44" (likely N⁶ side chains) significantly alter chemical shifts, indicating conformational flexibility critical for target binding .
- Synthetic Strategies : Substitution reactions at N⁶ (e.g., nucleophilic displacement with amines or alcohols) are common. For example, details the synthesis of a chloro-fluorophenyl derivative via reaction of 4-chloro-pyrimidine with 3-chloro-4-fluoroaniline .
- Solubility-Potency Trade-offs : While polar N⁶ groups (e.g., tetrahydrofuran) enhance solubility, overly hydrophilic moieties may reduce cell permeability. The N⁶-propyl analog () balances moderate lipophilicity with potent JAK3 inhibition .
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Core formation : Condensation of β-dicarbonyl compounds with urea under reflux (80–100°C, 12–24 hours) to form the pyrazolo[3,4-d]pyrimidine core .
- Substituent introduction : Alkylation using alkyl halides (e.g., tetrahydrofuran-2-ylmethyl chloride) with potassium carbonate in DMSO or acetonitrile at 60–80°C .
- Purification : Recrystallization from acetonitrile or ethanol to achieve >95% purity .
| Step | Key Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Core Formation | β-dicarbonyl, urea, 80°C | Use excess urea to drive reaction | |
| Alkylation | Alkyl halide, K₂CO₃, DMSO | Monitor via TLC (hexane:EtOAc 3:1) | |
| Purification | Acetonitrile recrystallization | Slow cooling enhances crystal purity |
Q. Which analytical techniques are critical for structural validation?
- X-ray crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation of substituent positions .
- NMR spectroscopy : ¹H/¹³C NMR to verify fluorophenyl (δ 7.2–7.4 ppm) and tetrahydrofuranmethyl (δ 3.6–4.2 ppm) groups .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluorophenyl group in kinase inhibition?
- Substituent variation : Synthesize analogs with chloro-, bromo-, or methyl-phenyl groups to compare inhibitory potency (IC₅₀) against kinases like JAK3 .
- Binding analysis : Perform docking studies (e.g., AutoDock Vina) using JAK3 crystal structures (PDB: 4LBC) to identify hydrogen bonds with the hinge region .
- Cellular assays : Compare anti-proliferative activity in Ba/F3 cells expressing mutant vs. wild-type kinases to assess selectivity .
Q. What computational methods resolve discrepancies between in vitro and cellular activity data?
- Molecular dynamics (MD) simulations : Run 100-ns simulations to evaluate target engagement stability in solvated lipid bilayers .
- Pharmacokinetic modeling : Calculate logP and polar surface area to predict membrane permeability vs. measured cellular uptake .
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ/k𝒹) and correlate with IC₅₀ values .
Q. How should researchers address contradictory solubility data in biochemical assays?
- Solvent screening : Test DMSO, PEG-400, or cyclodextrin-based solutions for optimal solubility (>50 µM) without aggregation .
- Crystallography : Co-crystallize the compound with target proteins to identify binding-induced conformational changes affecting solubility .
- Formulation studies : Use differential scanning calorimetry (DSC) to identify stable polymorphs with improved aqueous solubility .
Data Contradiction Analysis
Q. How to reconcile conflicting kinase inhibition profiles across studies?
- Assay standardization : Normalize ATP concentrations (e.g., 1 mM ATP for ADP-Glo assays) to minimize variability .
- Meta-analysis : Compare inhibition trends across structurally similar pyrazolo[3,4-d]pyrimidines (e.g., N⁶-benzyl analogs) to identify conserved SAR patterns .
- Target engagement probes : Use CETSA to confirm intracellular target binding in relevant cell lines .
Methodological Best Practices
- Crystallographic refinement : Apply SHELXL with TWIN/BASF commands for high-resolution or twinned data .
- Synthetic scalability : Implement continuous flow chemistry for hazardous steps (e.g., alkylation) to improve safety and yield .
- Data reporting : Include full synthetic protocols (solvents, catalysts, temperatures) and raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
